

synthesis and characterization of amorphous silica nanoparticles

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Silicon dioxide

Cat. No.: B3428657

[Get Quote](#)

An In-depth Technical Guide to the Synthesis and Characterization of Amorphous Silica Nanoparticles

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of amorphous silica nanoparticles (ASNs), materials of significant interest across various scientific and industrial fields, including drug delivery, catalysis, and diagnostics.^{[1][2][3]} Man-made amorphous silica is produced in large quantities for a wide range of commercial uses and, more recently, for developing medical applications.^[1] This document details common synthesis methodologies, essential characterization techniques, and detailed experimental protocols.

Synthesis of Amorphous Silica Nanoparticles

The synthesis of ASNs can be broadly categorized into low-temperature colloidal procedures and high-temperature pyrolytic processes.^[1] The choice of method significantly influences the nanoparticles' properties, such as size, shape, porosity, and surface chemistry.^{[4][5]}

Stöber Method (Sol-Gel Process)

The Stöber process, first reported in 1968, is a widely used sol-gel method for producing monodisperse spherical silica particles.^{[6][7][8]} The process involves the hydrolysis and condensation of a silica precursor, typically tetraethyl orthosilicate (TEOS), in an alcoholic solvent with a catalyst, most commonly ammonia.^{[6][8][9]}

The fundamental reactions are:

- Hydrolysis: $\text{Si}(\text{OC}_2\text{H}_5)_4 + 4\text{H}_2\text{O} \rightarrow \text{Si}(\text{OH})_4 + 4\text{C}_2\text{H}_5\text{OH}$
- Condensation: $\text{Si}(\text{OH})_4 \rightarrow \text{SiO}_2 + 2\text{H}_2\text{O}$

The particle size can be controlled by adjusting reaction parameters such as the concentration of TEOS, water, and ammonia, as well as the reaction temperature.^{[6][9][10]} Higher concentrations of TEOS and ammonia generally lead to faster hydrolysis and condensation, resulting in larger particles.^[10] This method can reliably produce particles with diameters ranging from 15 to 400 nm.^[11]

Reverse Micelle (Microemulsion) Method

The reverse micelle, or water-in-oil microemulsion, technique is another versatile method for synthesizing monodisperse silica nanoparticles, typically in the 15 to 50 nm range.^[12] In this process, tiny water droplets are dispersed in an organic solvent, stabilized by surfactant molecules to form reverse micelles.^{[5][12]} These micelles act as nanoreactors where the hydrolysis and condensation of the silica precursor (e.g., TEOS) occur, catalyzed by ammonia contained within the aqueous phase.^[12] The size of the resulting nanoparticles is primarily controlled by the water-to-surfactant molar ratio.^{[12][13]} A significant drawback of this method is the reliance on large amounts of organic solvents and surfactants, which can complicate the purification process.^{[5][12]}

Flame Synthesis

Flame synthesis, also known as flame pyrolysis or chemical vapor condensation, is a high-temperature process for producing silica nanoparticles.^{[4][5][14]} In this method, a precursor such as silicon tetrachloride (SiCl_4) or tetraethylorthosilicate (TEOS) is introduced into a high-temperature flame (1200–1700°C).^{[4][15]} The precursor undergoes oxidation and decomposition, leading to the formation of primary silica particles that then aggregate.^[16] This method is scalable and continuous but offers less control over particle size and morphology compared to sol-gel methods.^{[5][14]} The average particle size, which can range from 9 to 68 nm, is influenced by parameters like precursor feed rate, flame temperature, and precursor concentration.^{[14][15]}

Characterization of Amorphous Silica Nanoparticles

A thorough characterization is crucial to understand the physicochemical properties of the synthesized nanoparticles and their suitability for specific applications.

Electron Microscopy (TEM and SEM)

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are powerful techniques for directly visualizing the size, shape, morphology, and state of aggregation of nanoparticles.^{[3][17]} TEM provides high-resolution, two-dimensional projection images, allowing for precise measurement of primary particle diameters.^{[17][18]} SEM is used to analyze the surface morphology and topography of the nanoparticles.^{[9][19]}

Dynamic Light Scattering (DLS)

Dynamic Light Scattering (DLS) is a non-destructive technique widely used to measure the hydrodynamic diameter and size distribution of nanoparticles suspended in a liquid.^{[20][21]} It measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles.^[22] It's important to note that DLS measures the hydrodynamic diameter, which includes any solvent layers or surface modifications, and can be sensitive to the presence of even small amounts of aggregates, potentially overestimating the primary particle size.^{[22][23]}

X-Ray Diffraction (XRD)

X-Ray Diffraction (XRD) is the primary technique used to determine the crystalline structure of materials. For amorphous silica nanoparticles, the XRD pattern does not show sharp, well-defined peaks characteristic of crystalline materials. Instead, it exhibits a broad, diffuse peak, typically centered around $2\theta = 22^\circ$.^{[24][25][26]} This broad hump confirms the amorphous, or non-crystalline, nature of the synthesized silica.^{[9][19][27]}

Brunauer-Emmett-Teller (BET) Analysis

The Brunauer-Emmett-Teller (BET) method is a standard technique for determining the specific surface area of a material.^[28] It involves the physical adsorption of a gas (typically nitrogen) onto the surface of the nanoparticles at cryogenic temperatures. The amount of gas adsorbed at different pressures is used to calculate the total surface area.^[28] The specific surface area is a critical parameter, especially for applications in catalysis and adsorption.

Porosity Analysis

The porous nature of amorphous silica nanoparticles can be characterized using gas adsorption analysis, such as nitrogen adsorption-desorption isotherms.^[28] This analysis provides information about the pore volume, average pore diameter, and pore size distribution.^[29]^[30] Techniques like mercury intrusion porosimetry can also be used, particularly for larger pore structures.^[30]

Data Presentation

Table 1: Influence of Synthesis Parameters on Amorphous Silica Nanoparticle Properties

Synthesis Method	Parameter Varied	Effect on Nanoparticle Property	Size Range Reported	Reference(s)
Stöber Method	TEOS Concentration	Increasing concentration increases particle size	95 - 280 nm	[9][31]
Ammonia (NH ₃) Conc.	Increasing concentration increases particle size	13 - 400 nm	[11]	[12]
Temperature	Higher temperature can lead to smaller particles	50 - 2000 nm	[6]	
Reverse Micelle	Water/Surfactant Ratio	Key factor influencing final particle size	15 - 50 nm	
Flame Synthesis	Precursor Feed Rate	Increasing rate increases particle size	9 - 68 nm	[14]
Flame Temperature	Increasing temperature decreases particle size	15.9 - 47.6 nm	[15]	

Table 2: Typical Characterization Data for Amorphous Silica Nanoparticles

Characterization Technique	Property Measured	Typical Values Reported	Reference(s)
TEM / SEM	Primary Particle Diameter	20 - 800 nm	[7] [9] [32]
DLS	Hydrodynamic Diameter	72 - 102 nm	[31]
XRD	Crystalline Structure	Amorphous (Broad peak at $2\theta \approx 22^\circ$)	[9] [24] [26]
BET	Specific Surface Area	280 - 1020 m ² /g	[28] [29] [33] [34]
Nitrogen Porosimetry	Average Pore Diameter	2.4 - 9.3 nm	[29] [35]
Pore Volume	0.12 - 0.82 cm ³ /g	[34] [35]	

Experimental Protocols

Protocol 1: Synthesis via Stöber Method

Objective: To synthesize monodisperse amorphous silica nanoparticles.

Materials:

- Tetraethyl orthosilicate (TEOS)
- Ethanol (EtOH), 99.8%
- Ammonium Hydroxide (NH₄OH), 29% aqueous solution
- Deionized (DI) water

Procedure:

- In a clean glass flask, combine ethanol, DI water, and ammonium hydroxide.
- Place the flask on a magnetic stirrer and ensure smooth, constant stirring.

- Rapidly add the desired volume of TEOS to the solution while stirring.
- Allow the reaction to proceed for a minimum of 12 hours at room temperature. A milky white suspension will form, indicating nanoparticle formation.
- Collect the silica nanoparticles by centrifugation.
- Wash the collected particles by repeatedly re-dispersing them in pure ethanol (at least 4 times) and then in DI water, using sonication to aid dispersion and centrifugation to collect the particles between each wash.
- Continue the water washing steps until the pH of the supernatant is neutral (~7).
- Dry the final product as required for characterization.

(This protocol is adapted from general Stöber method descriptions.[\[7\]](#))

Protocol 2: Characterization by Transmission Electron Microscopy (TEM)

Objective: To determine the size, morphology, and dispersion of synthesized nanoparticles.

Materials:

- TEM grid (e.g., carbon-coated copper grid)
- Synthesized silica nanoparticle suspension (diluted in ethanol or water)
- Pipette

Procedure:

- Ensure the TEM is well-aligned and calibrated.
- Prepare a dilute suspension of the silica nanoparticles in a suitable solvent like ethanol to prevent aggregation upon drying.

- Using a pipette, carefully place a small droplet (2-5 μL) of the dilute nanoparticle suspension onto the surface of a TEM grid.
- Allow the solvent to evaporate completely in a dust-free environment.
- Once dry, load the grid into the TEM sample holder.
- Acquire images at a magnification that allows clear visualization of individual particles. Capture multiple images from different areas of the grid to ensure a representative sample.
- Use image analysis software to measure the diameters of a large number of individual particles (typically >100) to obtain a statistically relevant size distribution.

(This protocol is based on standard TEM sample preparation and analysis procedures.[\[18\]](#))

Protocol 3: Measurement by Dynamic Light Scattering (DLS)

Objective: To measure the hydrodynamic diameter and size distribution of nanoparticles in suspension.

Materials:

- DLS instrument
- Cuvette (disposable or quartz)
- Synthesized silica nanoparticle suspension (diluted in DI water or buffer)

Procedure:

- Prepare a dilute, optically clear suspension of the silica nanoparticles in a filtered solvent (e.g., DI water). The concentration should be optimized for the specific instrument.
- Transfer the suspension to a clean, dust-free cuvette.
- Place the cuvette into the DLS instrument's sample holder.

- Set the measurement parameters, including solvent refractive index, viscosity, and temperature.
- Allow the sample to equilibrate to the set temperature.
- Perform the measurement. The instrument will generate an intensity-weighted size distribution and a Z-average diameter.
- Perform multiple measurements to ensure reproducibility.

(This protocol is based on general DLS measurement principles.[\[20\]](#)[\[21\]](#))

Protocol 4: Analysis by X-Ray Diffraction (XRD)

Objective: To confirm the amorphous nature of the synthesized silica.

Materials:

- XRD instrument
- Sample holder
- Dried powder of silica nanoparticles

Procedure:

- Ensure the XRD instrument is calibrated.
- Place a sufficient amount of the dried silica nanoparticle powder onto the sample holder and flatten the surface.
- Mount the sample holder in the XRD instrument.
- Set the scanning parameters, typically a 2θ range from 10° to 80° .
- Run the scan.
- Analyze the resulting diffractogram. The presence of a broad, diffuse peak around $2\theta = 22^\circ$ and the absence of sharp peaks confirms the amorphous structure of the silica.[\[24\]](#)[\[26\]](#)

Protocol 5: Analysis by BET Method

Objective: To determine the specific surface area of the nanoparticles.

Materials:

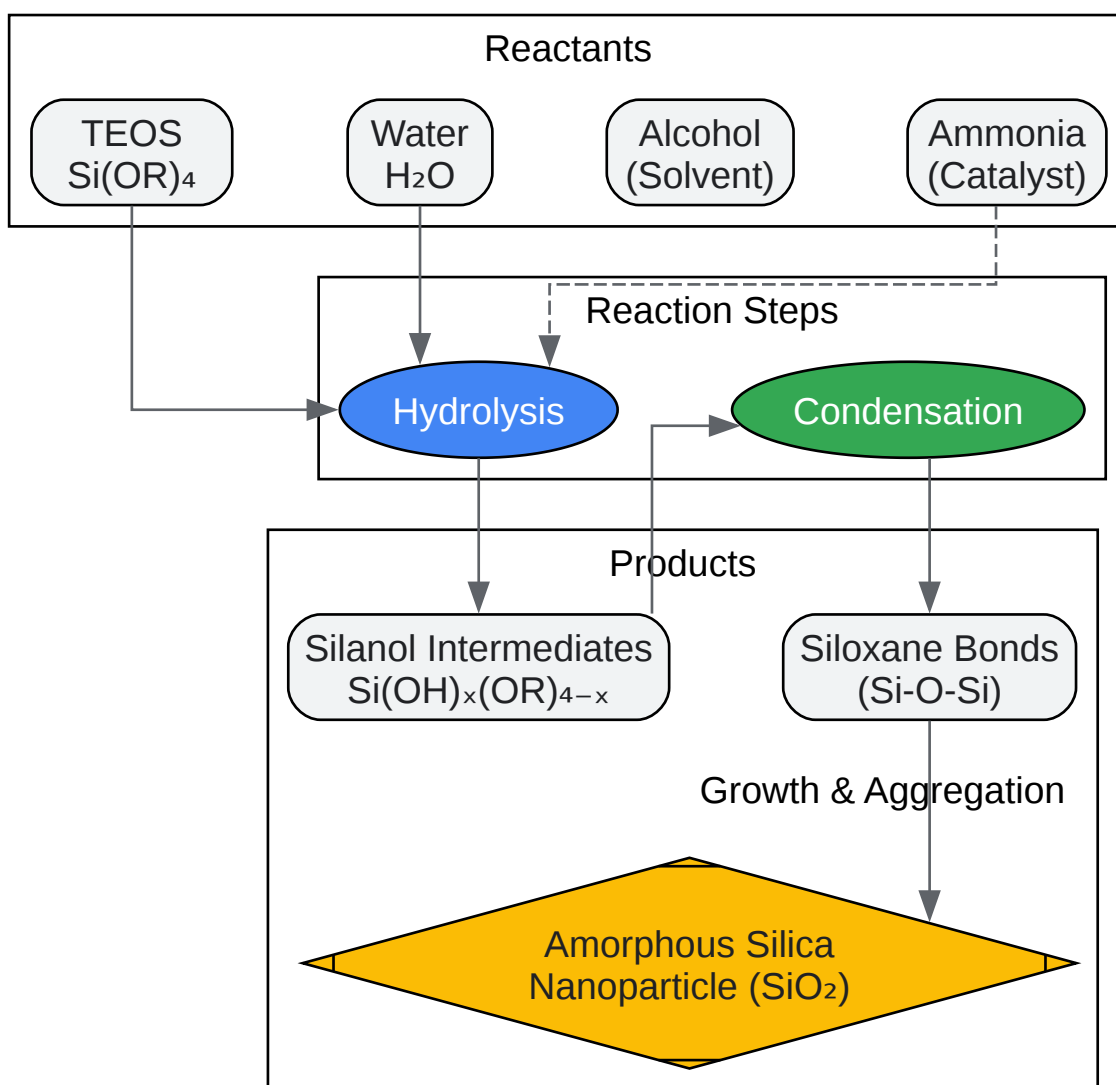
- BET surface area analyzer
- Sample tube
- Dried powder of silica nanoparticles
- Nitrogen and Helium gas

Procedure:

- Accurately weigh a sample of the dried silica nanoparticles and place it into a sample tube.
- Degas the sample under vacuum, typically at an elevated temperature (e.g., 150°C), to remove any adsorbed moisture and other contaminants from the surface.[\[28\]](#)
- After degassing, cool the sample and weigh it again to determine the exact mass.
- Place the sample tube in the analysis port of the BET instrument.
- Perform the nitrogen adsorption measurement at liquid nitrogen temperature (77 K).
- The instrument will measure the amount of nitrogen gas adsorbed at various relative pressures.
- Use the BET equation to calculate the specific surface area from the adsorption data.

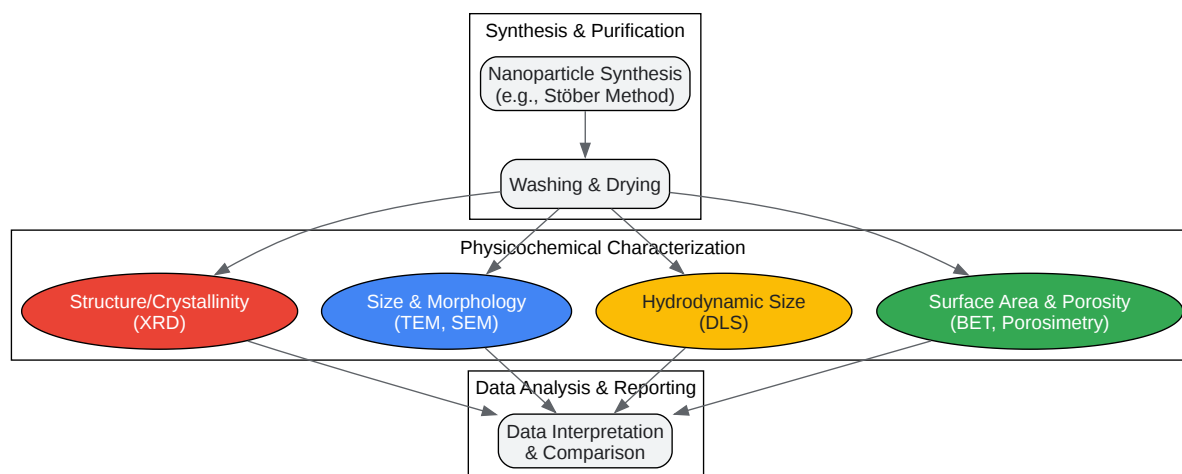
(This protocol is based on standard BET analysis procedures.[\[28\]](#))

Visualizations



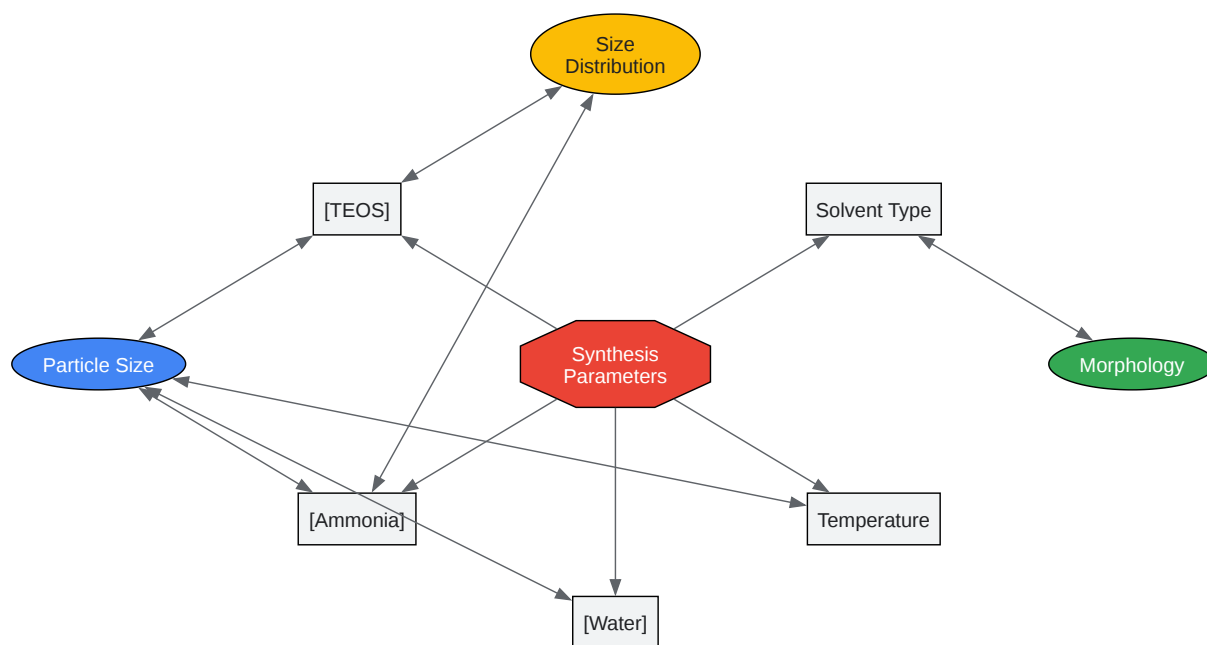
[Click to download full resolution via product page](#)

Caption: The Stöber process for silica nanoparticle synthesis.



[Click to download full resolution via product page](#)

Caption: General workflow for nanoparticle characterization.



[Click to download full resolution via product page](#)

Caption: Key parameters influencing nanoparticle properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthetic amorphous silica nanoparticles: toxicity, biomedical and environmental implications - ProQuest [proquest.com]
- 2. Synthesis of Silica Nanoparticles: A Review [ijraset.com]
- 3. researchgate.net [researchgate.net]
- 4. Processing pathway dependence of amorphous silica nanoparticle toxicity - colloidal versus pyrolytic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Stöber process - Wikipedia [en.wikipedia.org]
- 7. mse.iastate.edu [mse.iastate.edu]
- 8. Synthesis of Silica-coated Iron Oxide Nanoparticles: Preventing Aggregation without Using Additives or Seed Pretreatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. scribd.com [scribd.com]
- 11. "DIY" Silica Nanoparticles: Exploring the Scope of a Simplified Synthetic Procedure and Absorbance-Based Diameter Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Greening the pathways: a comprehensive review of sustainable synthesis strategies for silica nanoparticles and their diverse applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. worldscientific.com [worldscientific.com]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. tandfonline.com [tandfonline.com]
- 17. mdpi.com [mdpi.com]
- 18. Measuring the Size of Nanoparticles Using Transmission Electron Microscopy (TEM) - National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Synthesis and characterization of amorphous silica nanoparticles from aqueous silicates using cationic surfactants | Journal of Metals, Materials and Minerals [jmmm.material.chula.ac.th]
- 20. horiba.com [horiba.com]
- 21. indico.global [indico.global]
- 22. pubs.acs.org [pubs.acs.org]

- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. High Surface Area Mesoporous Silica Nanoparticles with Tunable Size in the Sub-Micrometer Regime: Insights on the Size and Porosity Control Mechanisms [mdpi.com]
- 29. dr.lib.iastate.edu [dr.lib.iastate.edu]
- 30. Amorphous silica fiber matrix biomaterials: An analysis of material synthesis and characterization for tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. researchgate.net [researchgate.net]
- 33. researchgate.net [researchgate.net]
- 34. researchgate.net [researchgate.net]
- 35. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [synthesis and characterization of amorphous silica nanoparticles]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3428657#synthesis-and-characterization-of-amorphous-silica-nanoparticles]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com